Methanidylbenzene;tungsten

Description

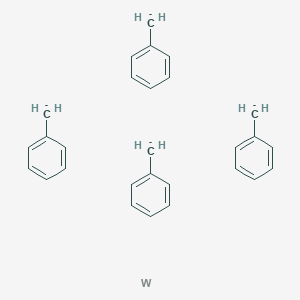

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

53235-29-3 |

|---|---|

Molecular Formula |

C28H28W-4 |

Molecular Weight |

548.4 g/mol |

InChI |

InChI=1S/4C7H7.W/c4*1-7-5-3-2-4-6-7;/h4*2-6H,1H2;/q4*-1; |

InChI Key |

CFYANCSEARPROU-UHFFFAOYSA-N |

Canonical SMILES |

[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[W] |

Origin of Product |

United States |

Synthetic Methodologies for Tungsten Phenylcarbene Complexes

Classical Fischer-Type Synthesis

The most traditional and widely employed method for the synthesis of stable tungsten phenylcarbene complexes is the Fischer synthesis. This two-step process involves the initial formation of a tungsten acyl metallate, followed by its electrophilic alkylation.

The quintessential first step in the Fischer synthesis is the nucleophilic attack of an organolithium reagent, typically phenyllithium, on a carbonyl ligand of a tungsten hexacarbonyl precursor. This reaction leads to the formation of a lithium acylpentacarbonyltungstate intermediate. The addition of the nucleophilic phenyl group to the electrophilic carbon of a coordinated carbon monoxide molecule is a highly efficient process.

The resulting acyl metallate is a stable, yet reactive, species that serves as the direct precursor to the carbene complex. The negative charge in this intermediate is delocalized over the entire metallate fragment, which contributes to its stability.

Table 1: Formation of Tungsten Acyl Metallates

| Precursor | Reagent | Intermediate |

|---|

The second and final step of the classical Fischer synthesis involves the quenching of the nucleophilic acyl metallate with an electrophile. This electrophilic agent reacts with the oxygen atom of the acyl group, leading to the formation of the final, neutral tungsten phenylcarbene complex.

A variety of electrophiles can be employed in this step, with alkylating agents being the most common. For instance, trimethyloxonium (B1219515) tetrafluoroborate (B81430) can be used to introduce a methyl group, resulting in a methoxy-substituted carbene. Alternatively, silyl (B83357) halides, such as chlorodimethylphenylsilane, can be used to generate silyloxy-substituted carbenes. This step is crucial as it dictates the nature of the heteroatom substituent on the carbene carbon, which in turn influences the stability and reactivity of the final complex.

Table 2: Electrophilic Alkylation to Form Tungsten Phenylcarbene Complexes

| Acyl Metallate | Electrophile | Product |

|---|---|---|

| Li[(CO)₅W-C(O)Ph] | (CH₃)₃O⁺BF₄⁻ | (CO)₅W=C(OCH₃)Ph |

Ligand Exchange and Functionalization Strategies

Beyond the de novo synthesis from carbonyl precursors, existing tungsten phenylcarbene complexes can be modified through ligand exchange and functionalization reactions. These methods offer pathways to a wider variety of complexes with tailored electronic and steric properties.

The heteroatom substituent on the carbene carbon in a Fischer-type tungsten phenylcarbene complex is susceptible to nucleophilic attack, allowing for its substitution. This provides a convenient method for diversifying the carbene ligand without altering the entire complex.

A prominent example is the aminolysis of alkoxy-substituted carbenes. By treating a methoxy-substituted tungsten phenylcarbene complex with ammonia (B1221849) or primary or secondary amines, the methoxy (B1213986) group can be displaced to form an amino-substituted carbene. This transformation is often driven by the formation of a more thermodynamically stable product, as the nitrogen atom is generally a better π-donor than oxygen, leading to enhanced stabilization of the electrophilic carbene carbon.

Tungsten phenylcarbene complexes can also be synthesized through the transformation of other classes of organotungsten compounds. These methods often involve the rearrangement or reaction of a ligand already coordinated to the tungsten center to form the carbene moiety.

One such approach involves the conversion of tungsten carbyne complexes, which feature a metal-carbon triple bond. For instance, the protonation of a tungsten carbyne followed by the insertion of an alkyne can lead to the formation of a vinylcarbene complex. While not a simple phenylcarbene, this demonstrates the principle of converting a related organotungsten species with a metal-carbon multiple bond into a carbene.

Another example is the synthesis of tethered tungsten-imido alkylidene complexes from a tungsten alkylidyne precursor. The reaction of a tungsten alkylidyne with an isocyanate results in a cycloaddition reaction to form the tethered alkylidene, which is a type of carbene complex.

Advanced Synthetic Approaches

In recent years, synthetic methodologies have expanded beyond the classical Fischer route to access tungsten carbene complexes with different electronic properties and oxidation states. These advanced approaches often employ different tungsten precursors and ligand scaffolds.

One notable development is the synthesis of high-oxidation-state tungsten carbene complexes. For example, by utilizing a tungsten precursor supported by a hydridotris(3,5-dimethylpyrazolyl)borate (Tp') ligand, it is possible to synthesize tungsten(VI) carbene complexes. The classic Fischer methodology can be adapted for this purpose, where the reaction of Tp'W(O)(CO)I with phenyllithium, followed by trapping with a chlorosilane, yields a neutral phenyl-substituted carbene complex in a high oxidation state.

Furthermore, the synthesis of N-heterocyclic carbene (NHC) complexes of tungsten represents a significant advancement. The reaction of tungsten oxytetrachloride (WOCl₄) with a free N-heterocyclic carbene, such as 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr), leads to the formation of a tungsten(VI) NHC complex. These complexes exhibit distinct reactivity compared to their classical Fischer-type counterparts due to the strong σ-donating nature of the NHC ligand.

Polymer-Supported Tungsten Phenylcarbene Complexes

The immobilization of tungsten phenylcarbene complexes on solid supports represents a significant advancement, addressing the common challenge of separating the metal complex from the reaction products. This approach not only facilitates purification but also allows for the potential recycling and reuse of the valuable tungsten reagent. A prevalent method involves the use of a Merrifield resin, a chloromethylated polystyrene, as the solid support.

The synthesis typically commences with the attachment of a linker to the resin, often an isocyanide group, which will serve as a ligand in the final tungsten complex. This is followed by the reaction with a tungsten carbonyl precursor, such as tungsten hexacarbonyl, to form a polymer-bound pentacarbonyl(isocyanide)tungsten complex. The carbene moiety is then constructed using the well-established Fischer carbene synthesis protocol. This involves the addition of an organolithium reagent, like phenyllithium, to a carbonyl ligand, followed by alkylation of the resulting acylmetalate with an electrophile, such as methyl triflate.

The resulting polymer-supported tungsten phenylcarbene complex can be utilized in various organic reactions. After the reaction is complete, the solid-supported complex can be easily filtered off from the solution containing the desired organic product. Spectroscopic techniques such as infrared (IR) spectroscopy and high-resolution magic angle spinning (HR-MAS) NMR spectroscopy are crucial for characterizing these solid-phase complexes and confirming the success of each synthetic step.

| Solid Support | Linker | Tungsten Precursor | Organolithium Reagent | Alkylation Agent | Key Spectroscopic Data |

|---|---|---|---|---|---|

| Merrifield Resin | Isocyanide | W(CO)6 | Phenyllithium | Methyl triflate | IR (νCO), HR-MAS NMR |

Multi-Component Condensation Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a powerful strategy for the rapid generation of molecular complexity. While tungsten phenylcarbene complexes are frequently employed as key reactants in various MCRs to synthesize complex organic molecules, their direct synthesis via a one-pot multi-component condensation of simpler precursors is a more nuanced area of research.

More commonly, tungsten carbene complexes act as pivotal intermediates or reagents in tandem or cascade reactions that can be considered multi-component in nature. For instance, a one-pot process might involve the in-situ formation of a tungsten carbene complex which then participates in a subsequent cycloaddition or annulation reaction with other components present in the reaction mixture.

An example of a multi-component reaction involving a Fischer carbene complex is the synthesis of highly substituted nitrogen-containing heterocycles. In such a reaction, a pre-formed tungsten phenylcarbene complex can react with an alkyne and a dienophile in a one-pot process. This leads to the formation of complex polycyclic structures in a highly efficient manner.

While classic named MCRs like the Ugi or Passerini reactions are not typically the primary methods for the synthesis of the tungsten carbene complexes themselves, the principles of multi-component synthesis are being increasingly applied to design novel and efficient routes to complex molecules using these versatile organometallic reagents. The development of true multi-component reactions for the direct synthesis of tungsten phenylcarbene complexes from simple starting materials remains an active area of investigation, promising more streamlined and atom-economical synthetic routes in the future.

| Reaction Type | Tungsten Carbene Reactant | Other Components | Product Class | Key Feature |

|---|---|---|---|---|

| Annulation/Cycloaddition | (CO)5W=C(Ph)OMe | Alkyne, Dienophile | Polycyclic Heterocycles | Rapid construction of molecular complexity |

Spectroscopic and Structural Characterization of Tungsten Phenylcarbene Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for the elucidation of the structural intricacies of tungsten phenylcarbene complexes. A combination of one-dimensional and multi-dimensional NMR techniques provides a comprehensive picture of the electronic environment and connectivity of atoms within these molecules.

High-Resolution Carbon-13 NMR Analysis of the Carbene Carbon

A defining characteristic of Fischer-type carbene complexes in ¹³C NMR spectroscopy is the pronounced downfield chemical shift of the carbene carbon atom. This deshielding is a direct consequence of the electrophilic nature of the carbene carbon, which is stabilized by π-backbonding from the electron-rich tungsten center. The chemical shift of the carbene carbon in tungsten phenylcarbene complexes typically falls within a broad range, significantly influenced by the nature of the substituents on the carbene carbon and the ancillary ligands attached to the tungsten atom.

The electronic properties of the substituents play a crucial role in determining the extent of deshielding. Electron-donating groups on the phenyl ring or heteroatom substituents directly attached to the carbene carbon tend to increase the electron density at the carbene center, resulting in an upfield shift of its resonance. Conversely, electron-withdrawing groups enhance the electrophilicity of the carbene carbon, leading to a further downfield shift.

Table 1: ¹³C NMR Chemical Shifts of the Carbene Carbon in Selected Tungsten Phenylcarbene Complexes of the type (CO)₅W=C(X)Ph

| Complex | X | Carbene Carbon Chemical Shift (δ, ppm) |

| (CO)₅W=C(H)Ph | H | ~300-320 |

| (CO)₅W=C(OCH₃)Ph | OCH₃ | 295.6 |

| (CO)₅W=C(OC₂H₅)Ph | OC₂H₅ | 298.2 |

| (CO)₅W=C(N(CH₃)₂)Ph | N(CH₃)₂ | 245.8 |

| (CO)₅W=C(Ph)₂ | Ph | 263.4 |

Proton NMR Spectroscopy for Phenyl and Ancillary Ligand Resonances

¹H NMR spectroscopy provides valuable information about the protons within the phenyl ring and any ancillary ligands present in the complex. The chemical shifts and coupling patterns of the aromatic protons can be indicative of the electronic effects transmitted from the tungsten-carbene moiety.

In a typical pentacarbonyl(phenylcarbene)tungsten complex, the protons of the phenyl ring resonate in the aromatic region, generally between 7.0 and 8.0 ppm. The ortho, meta, and para protons often exhibit distinct chemical shifts due to the anisotropic effect of the tungsten pentacarbonyl group and the electronic nature of the carbene. Electron-donating substituents on the phenyl ring will typically shift the aromatic proton signals upfield, while electron-withdrawing groups will cause a downfield shift.

For a complex such as (CO)₅W=C(H)Ph, the carbene proton itself gives rise to a characteristic signal, often found at a significantly downfield chemical shift, sometimes exceeding 10 ppm, due to its proximity to the deshielded carbene carbon.

Advanced Two-Dimensional NMR Techniques

To unravel the complex spin systems and establish unambiguous connectivity within tungsten phenylcarbene complexes, advanced two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is instrumental in identifying scalar-coupled protons. For the phenyl group, COSY spectra reveal the correlations between adjacent protons (ortho-meta and meta-para couplings), aiding in the complete assignment of the aromatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. HSQC is crucial for assigning the carbon resonances of the phenyl ring by linking them to their corresponding, and often more readily assigned, proton signals. It can also be used to identify the carbene proton and its direct attachment to the highly deshielded carbene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. HMBC is particularly useful for identifying quaternary carbons, such as the ipso-carbon of the phenyl ring attached to the carbene carbon, by observing its correlation with the ortho-protons. It can also confirm the connectivity between the carbene carbon and the protons of its substituents.

Application of Heteronuclear NMR for Phosphorus-Containing Ligands

In many instances, the carbonyl ligands in tungsten phenylcarbene complexes are substituted with phosphorus-containing ligands, such as phosphines or phosphites, to modulate the electronic and steric properties of the metal center. In such cases, ³¹P NMR spectroscopy is a vital tool for characterization.

The chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment. The coordination of a phosphine (B1218219) ligand to the tungsten center typically results in a significant downfield shift of the ³¹P resonance compared to the free ligand. The magnitude of this "coordination shift" provides insights into the nature of the metal-phosphorus bond. Furthermore, the electronic properties of the carbene ligand can influence the ³¹P chemical shift; a more electron-withdrawing carbene ligand can lead to a greater deshielding of the phosphorus nucleus.

Table 2: Representative ³¹P NMR Chemical Shifts for Phosphine-Substituted Tungsten Phenylcarbene Complexes

| Complex | Phosphine Ligand (L) | ³¹P Chemical Shift (δ, ppm) |

| cis-(CO)₄(PPh₃)W=C(OCH₃)Ph | PPh₃ | ~25-35 |

| cis-(CO)₄(P(OPh)₃)W=C(OCH₃)Ph | P(OPh)₃ | ~150-160 |

| cis-(CO)₄(PMe₃)W=C(OCH₃)Ph | PMe₃ | ~-20 to -30 |

| trans-(CO)₄(PPh₃)W=C(OCH₃)Ph | PPh₃ | ~35-45 |

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules, providing valuable information about bonding and electronic structure. In the context of tungsten phenylcarbene complexes, these methods are particularly insightful for studying the ancillary carbonyl ligands.

Carbonyl Stretching Frequencies and Their Electronic Sensitivity

The pentacarbonyltungsten fragment, W(CO)₅, is a common feature in many Fischer-type carbene complexes. The carbonyl ligands are excellent spectroscopic probes of the electronic environment at the tungsten center. The C≡O stretching vibrations give rise to strong and sharp absorption bands in the IR spectrum, typically in the range of 1900-2100 cm⁻¹.

The positions of these ν(CO) bands are highly sensitive to the extent of π-backbonding from the tungsten d-orbitals into the π* antibonding orbitals of the CO ligands. A greater degree of π-backbonding weakens the C≡O bond, resulting in a decrease in the stretching frequency (a shift to lower wavenumber).

The nature of the carbene ligand directly influences the electron density at the tungsten center and, consequently, the CO stretching frequencies. A more electron-donating carbene ligand increases the electron density on the tungsten, enhancing its ability to engage in π-backbonding with the CO ligands. This leads to a decrease in the observed ν(CO) frequencies. Conversely, a more electron-withdrawing carbene ligand reduces the electron density at the metal, resulting in less π-backbonding and an increase in the ν(CO) frequencies.

Table 3: CO Stretching Frequencies for Selected Tungsten Phenylcarbene Complexes of the type (CO)₅W=C(X)Ph

| Complex | X | ν(CO) Frequencies (cm⁻¹) (in hexane) |

| (CO)₅W=C(H)Ph | H | 2068, 1975, 1958 |

| (CO)₅W=C(OCH₃)Ph | OCH₃ | 2065, 1955 |

| (CO)₅W=C(OC₂H₅)Ph | OC₂H₅ | 2064, 1952 |

| (CO)₅W=C(N(CH₃)₂)Ph | N(CH₃)₂ | 2055, 1938 |

| (CO)₅W=C(Ph)₂ | Ph | 2060, 1950 |

The number and pattern of the CO stretching bands are also informative about the symmetry of the complex. For a (CO)₅L complex with C₄ᵥ symmetry, three IR-active ν(CO) bands (2A₁ + E) are typically expected. Substitution of a CO ligand with another ligand, such as a phosphine, lowers the symmetry and can lead to changes in the number and intensity of the observed CO bands.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial tool for confirming the molecular weight and probing the stability of tungsten phenylcarbene complexes. wikipedia.org Many Fischer-type carbene complexes, particularly those with pentacarbonyl ancillary ligands, are sufficiently volatile to be analyzed by techniques such as electron ionization (EI) mass spectrometry. wikipedia.org The resulting mass spectra typically provide a clear molecular ion peak ([M]⁺), which allows for the unambiguous determination of the compound's molecular weight.

A characteristic feature in the mass spectra of these carbonyl complexes is a sequential loss of neutral carbon monoxide (CO) ligands. researchgate.net This fragmentation pattern arises from the cleavage of the metal-carbonyl bonds, leading to a series of fragment ions corresponding to [M-CO]⁺, [M-2CO]⁺, and so on, down to the tungsten-carbene core. This systematic loss provides strong evidence for the number of carbonyl ligands present in the complex. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion and its fragments, further confirming the elemental composition of the complex. masterorganicchemistry.com

It is important to note that the stability of the complex can influence the quality of the data obtained. For instance, extremely moisture-sensitive tungsten carbene complexes may undergo decomposition in the spectrometer, leading to spectra that show fragments of the ligands rather than the intact complex. nih.gov

A representative fragmentation pathway for a generic pentacarbonyl tungsten phenylcarbene complex is shown below:

[W(CO)₅(C(Ph)R)]⁺ → [W(CO)₄(C(Ph)R)]⁺ + CO → [W(CO)₃(C(Ph)R)]⁺ + CO → ... → [W(C(Ph)R)]⁺ + CO

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides insight into the electronic structure of tungsten phenylcarbene complexes. Fischer-type carbene complexes are characterized by a metal center in a low oxidation state (e.g., W(0)) stabilized by π-acceptor ligands like carbon monoxide and a carbene ligand that is a strong σ-donor and weak π-acceptor. wikipedia.org

The UV-Vis spectra of these complexes typically display a prominent absorption band in the near-ultraviolet or visible region. wikipedia.org This low-energy band is generally assigned to a metal-to-ligand charge transfer (MLCT) transition. wikipedia.org Specifically, this transition involves the promotion of an electron from a filled d-orbital on the electron-rich tungsten center to an empty π* orbital primarily localized on the carbene ligand or the carbonyl ligands. This excitation makes the carbene carbon more electron-rich in the excited state. wikipedia.org

The position (λmax) and intensity (molar absorptivity, ε) of this MLCT band are sensitive to the substituents on the carbene carbon and the other ligands attached to the tungsten atom. For example, the presence of π-donating substituents on the carbene, such as alkoxy or amino groups, can influence the energy of the carbene's orbitals and thus shift the absorption maximum. In addition to the prominent MLCT band, higher energy absorptions corresponding to other electronic transitions, such as d-d transitions or intraligand π-π* transitions, may also be observed, typically in the deeper UV region. researchgate.net

| Complex Type | Typical Transition | Approximate λmax Region |

| Fischer Carbene (e.g., W(CO)₅-carbene) | Metal-to-Ligand Charge Transfer (MLCT) | 350 - 500 nm |

| d-d transitions | < 350 nm |

X-ray Diffraction Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal structural proof for tungsten phenylcarbene complexes. wikipedia.org

By analyzing the diffraction pattern of X-rays passing through a single crystal of a tungsten phenylcarbene complex, a complete molecular structure can be elucidated. This technique reveals the coordination geometry around the tungsten center, the connectivity of all atoms, and the spatial orientation of the ligands. wikipedia.orgnih.gov

For many pentacarbonyl tungsten carbene complexes, the analysis confirms an octahedral geometry around the tungsten atom. nih.gov The tungsten is coordinated to five carbon monoxide ligands and the carbene carbon. The phenyl group of the carbene ligand and any other substituent are also precisely located. For other types of tungsten carbene complexes, different geometries, such as trigonal-bipyramidal, may be observed depending on the ligand set and the oxidation state of the metal. nih.gov The solid-state structure also provides crucial information on intermolecular interactions, such as packing forces within the crystal lattice.

X-ray crystallography yields highly precise measurements of bond lengths, bond angles, and torsional angles within the molecule. This data is fundamental to understanding the nature of the chemical bonds.

Of particular importance in tungsten phenylcarbene complexes is the length of the tungsten-carbene bond (W=C). This distance is significantly shorter than a typical tungsten-carbon single bond, confirming its double bond character, which is a defining feature of these compounds. libretexts.org The bonding involves a σ-donation from the carbene's sp² orbital to an empty d-orbital on the tungsten, and a weaker π-back-donation from a filled metal d-orbital to the empty p-orbital on the carbene carbon. wikipedia.org

Analysis of the W-CO bond lengths often reveals that the carbonyl ligand trans to the carbene ligand has a slightly different bond length than the four cis (equatorial) carbonyl ligands, reflecting the electronic influence of the carbene. nih.gov Furthermore, the conformation of the phenyl group relative to the carbene plane can be determined, providing insight into steric and electronic effects. wikipedia.org

The table below presents typical bond length ranges for a representative tungsten phenylcarbene complex, compiled from crystallographic data.

| Bond | Typical Length (Å) | Significance |

| W=C (carbene) | 2.05 - 2.25 | Indicates double bond character |

| W-C (carbonyl) | 1.95 - 2.08 | Typical for tungsten carbonyls |

| C≡O (carbonyl) | 1.13 - 1.16 | Reflects π-backbonding from W |

| C(carbene)-C(phenyl) | 1.47 - 1.50 | Standard C(sp²)-C(sp²) single bond |

These structural parameters are essential for calibrating theoretical models and understanding the reactivity of this important class of organometallic compounds.

Reactivity and Mechanistic Studies of Tungsten Phenylcarbene Complexes

Transformations at the Carbene Ligand

The carbene ligand in tungsten phenylcarbene complexes is a focal point for a variety of chemical reactions, including eliminations, nucleophilic additions, protonations, and cycloadditions. These transformations highlight the versatility of the carbene moiety and provide pathways to novel organometallic and organic structures.

A significant transformation of tungsten phenylcarbene complexes is their conversion into tungsten phenylcarbyne complexes, which feature a metal-carbon triple bond. This is often achieved through elimination reactions. A common method involves the reaction of pentacarbonyl[methoxy(phenyl)carbene]tungsten(0) with boron trihalides, such as boron tribromide. nobelprize.org In this reaction, the boron trihalide acts as a Lewis acid, facilitating the cleavage of the methoxy (B1213986) group from the carbene carbon and the elimination of a carbonyl ligand, leading to the formation of a trans-(bromo)tetracarbonyl(phenylcarbyne)tungsten(0) complex. nobelprize.org

Another synthetic route to tungsten carbyne complexes involves the reaction of a lithium acyl pentacarbonyl tungstate (B81510) with triphenylphosphine (B44618) dibromide at low temperatures. nobelprize.org This reaction is thought to proceed through the formation of a C-O-P bond, followed by intramolecular rearrangement and elimination of triphenylphosphine oxide to yield the carbyne complex. nobelprize.org

| Reactant | Reagent | Product | Reference |

| Pentacarbonyl[methoxy(phenyl)carbene]tungsten(0) | Boron tribromide | trans-(bromo)tetracarbonyl(phenylcarbyne)tungsten(0) | nobelprize.org |

| Lithium benzoyl pentacarbonyl tungstate | Triphenylphosphine dibromide | Tungsten carbyne complex | nobelprize.org |

The carbene carbon in Fischer-type tungsten phenylcarbene complexes is electrophilic and, therefore, susceptible to attack by nucleophiles. This reactivity provides a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds.

Organolithium reagents, such as phenyllithium, readily add to the carbene carbon of tungsten carbonyl complexes. nobelprize.org For instance, the reaction of Tp'W(O)(I)(CO) with PhLi generates an anionic phenyl-acyl intermediate, which can be trapped with a silyl (B83357) chloride to yield a neutral phenylcarbene complex. acs.org The initial step in the classic Fischer carbene synthesis involves the nucleophilic attack of an organolithium reagent on a carbonyl carbon. acs.org

Phosphines also act as nucleophiles, adding to the carbene carbon of pentacarbonyl[alkoxy(organyl)carbene] complexes of tungsten. nobelprize.org With trialkylphosphines, stable addition products, known as phosphorylide complexes, can be isolated at low temperatures. nobelprize.org In these products, the former carbene carbon becomes sp³-hybridized. nobelprize.org

The bulky tungsten fragment in certain complexes can direct nucleophilic attack to a specific face of a coordinated ligand, as seen in the reaction of nucleophiles with η²-pyridinium tungsten complexes, leading to the formation of dihydropyridine (B1217469) complexes with high stereoselectivity. nih.gov

| Tungsten Complex | Nucleophile | Product Type | Reference |

| Tp'W(O)(I)(CO) | Phenyllithium | Anionic phenyl-acyl intermediate | acs.org |

| Pentacarbonyl[alkoxy(organyl)carbene]tungsten(0) | Trialkylphosphine | Phosphorylide complex | nobelprize.org |

| [WTp(NO)(PMe₃)(η²-pyridinium)]OTf | Various carbon nucleophiles | Dihydropyridine complex | nih.gov |

Protonation of tungsten acyl complexes or trapping of acyl intermediates with a proton source leads to the formation of hydroxycarbene complexes. The synthesis of pentacarbonyl[hydroxy(organyl)carbene]tungsten(0) complexes can be achieved by acidifying lithium acyl pentacarbonyl tungstates in an aqueous solution. nobelprize.org These hydroxycarbene complexes are often not very stable. nobelprize.org

In a more recent approach, an anionic acyl intermediate, [Tp'W(O)(I)(C(O)Me)][Li], can be trapped with a proton source to yield the neutral hydroxycarbene complex Tp'W(O)(I)(C(Me)OH). acs.org Similarly, protonation of a methyl tungsten complex in the presence of acetonitrile (B52724) can produce a cationic hydroxycarbene complex. acs.org

| Precursor | Proton Source | Product | Reference |

| Lithium acyl pentacarbonyl tungstates | Acid in aqueous solution | Pentacarbonyl[hydroxy(organyl)carbene]tungsten(0) | nobelprize.org |

| [Tp'W(O)(I)(C(O)Me)][Li] | H⁺ | Tp'W(O)(I)(C(Me)OH) | acs.org |

| Tp'W(O)(Me)(CO) | H⁺ in acetonitrile | [Tp'W(O)(NCMe)(C(Me)OH)]⁺ | acs.org |

Tungsten phenylcarbene complexes can participate in cycloaddition reactions, providing a route to various cyclic and spirocyclic compounds. These reactions leverage the reactivity of the metal-carbon double bond. For instance, α-exo-methylene-2-oxacyclopentylidene complexes of tungsten undergo [2+2] cycloaddition with enol ethers to form spirocyclobutanes with high diastereoselectivity. uwindsor.ca

The dearomatizing agent {WTp(NO)(PMe₃)} can promote Diels-Alder reactions between dihapto-coordinated benzenes and alkynes, leading to the formation of η²-barrelene complexes. theopenscholar.comnih.gov These barrelene complexes can then be treated to release the intact barrelene or undergo a cycloreversion to form new arenes. theopenscholar.comnih.gov

An unusual formal [2+2] cycloaddition has been observed between alkyl-substituted carbene complexes and α,β-unsaturated N,N-disubstituted acid amides in the presence of POCl₃/Et₃N, which proceeds through an iminium chloride intermediate. uwindsor.ca

Metal-Centered Reactivity and Ligand Dynamics

Beyond the reactivity at the carbene ligand, the tungsten center itself is a site of significant chemical activity, most notably involving the dissociation and substitution of ancillary ligands, such as carbon monoxide.

Carbonyl (CO) ligand dissociation is a crucial step in many reactions of tungsten carbene complexes, as it creates a vacant coordination site for incoming ligands or substrates. This process can be induced thermally or photochemically. wikipedia.org The substitution of CO ligands can be facilitated by the presence of other ligands. For example, in the synthesis of tungsten diselenide nanocrystals from W(CO)₆, phosphine (B1218219) oxide ligands labilize the remaining CO ligands, enabling the reaction to proceed at lower temperatures. nsf.gov

In the context of electrocatalytic CO₂ reduction by tungsten bipyridyl tetracarbonyl complexes, the catalytic cycle is initiated by a two-electron reduction followed by the dissociation of a CO ligand to generate the active catalytic species. nih.gov However, this CO dissociation can be endergonic, which can limit the catalytic activity. nih.gov

The substitution of CO ligands by phosphines can also occur in a stepwise manner. In some cases, a phosphine may first add to the carbene carbon, and subsequent irradiation can lead to the elimination of a CO ligand from the cis position and the formation of a tetracarbonyl(carbene)phosphine complex. nobelprize.org The transfer of carbene ligands from tungsten to other metals, such as platinum, often involves the substitution of ligands on the accepting metal center. up.ac.za

Oxidative Addition and Reductive Elimination Mechanisms

Oxidative addition and its reverse, reductive elimination, are fundamental reaction steps in organometallic chemistry that involve a change in the oxidation state and coordination number of the metal center. For tungsten phenylcarbene complexes, these mechanisms are crucial in transformations such as the formation of imines from aminocarbene precursors.

A detailed mechanistic study, supported by Density Functional Theory (DFT) calculations, on the thermal elimination of imine from an (aminoferrocenyl)(ferrocenyl)carbene(pentacarbonyl)tungsten(0) complex revealed a pathway involving both oxidative addition and reductive elimination. The process is initiated by the dissociation of a carbon monoxide (CO) ligand, creating a coordinatively unsaturated 16-electron tetracarbonyl intermediate. This step is considered essential as it provides a vacant site for the subsequent reaction.

Following CO dissociation, the N-H bond of the amino group undergoes oxidative addition to the tungsten center. This step transforms the tungsten(0) complex into a seven-coordinate hydrido tungsten(II) intermediate. The reaction proceeds through a sequence of steps:

CO Dissociation: An initial irreversible loss of a CO ligand from the hexacoordinate W(0) complex.

Isomerization: The resulting pentacoordinate complex isomerizes to a conformation that allows the N-H bond to approach the metal center.

Oxidative Addition: The N-H bond adds across the tungsten center, forming a seven-coordinate W(II) hydride species.

Pseudorotation: The transient hydrido intermediate undergoes a structural rearrangement (pseudorotation) to position the hydride and the carbene-derived carbon atom cis to each other.

Reductive Elimination: The final step is the reductive elimination of the C-H bond, which forms the imine product and regenerates a tetracarbonyl tungsten complex. This concerted, nonpolar, nonradical process involves a three-center transition state.

| Step | Intermediate/Transition State | Description |

| 1 | W(CO)₄(carbene) | Formation of a tetracarbonyl intermediate after CO dissociation. |

| 2 | cis-(N,H)-W(CO)₄(H)(L) | Seven-coordinate hydrido tungsten(II) complex formed via oxidative addition of the N-H bond. |

| 3 | cis-(C,H)-W(CO)₄(H)(L) | Isoenergetic rotamer formed after pseudorotation. |

| 4 | W(CO)₄(imine) | Imine complex formed after reductive elimination of the C-H bond. |

| Table 1: Key intermediates in the oxidative addition/reductive elimination pathway for imine formation from a tungsten aminocarbene complex. |

Isomerization Processes of the Carbene Ligand (E/Z Isomerism)

Isomerization around the metal-carbene double bond is a critical process that can influence the reactivity and selectivity of subsequent reactions. In Fischer-type phenylcarbene complexes, such as pentacarbonyl[methoxy(phenyl)carbene]chromium(0), which is a close analog to tungsten systems, the existence of cis and trans isomers with respect to the orientation of the substituents around the C-heteroatom bond can be detected at low temperatures by NMR spectroscopy.

For tungsten carbene complexes, this E/Z isomerization is a key mechanistic step. In the imine elimination reaction discussed previously, the initial complex exists as the E-isomer. DFT calculations have shown that for the subsequent oxidative addition of the N-H bond to occur, the complex must first isomerize to the Z-isomer. This isomerization step brings the N-H bond into proximity with the tungsten center, facilitating the addition.

The ability to control E/Z stereoisomerism is also a central theme in tungsten-catalyzed alkene isomerization, where the ligand environment around the metal dictates the stereochemical outcome of the product. While this concerns the product alkene rather than the carbene ligand itself, it highlights the sensitivity of tungsten's coordination sphere to stereochemical control. The isomerization of the carbene ligand itself is often a precursor step that dictates which reaction pathway is accessible.

Photochemical and Thermal Decomposition Pathways of Tungsten Phenylcarbene Complexes

Tungsten phenylcarbene complexes can decompose or react through various pathways initiated by heat or light. The specific route depends on the complex's ligand set, the reaction conditions, and the medium.

Thermal Decomposition: The thermal decomposition of tungsten aminocarbene complexes can lead to the elimination of an imine, following a first-order rate law. The mechanism, as detailed in section 4.2.2, is initiated by the loss of a CO ligand. This initial CO dissociation is a common thermal degradation pathway for metal carbonyls. For tungsten hexacarbonyl, the experimental barrier for CO dissociation is approximately 193 kJ mol⁻¹.

In other systems, such as Tp'W(O)(I)(C(Ph)OSiPh₂Me) (where Tp' = hydridotris(3,5-dimethylpyrazolyl)borate), decomposition occurs readily in the presence of oxygen, leading to the formation of a tungsten(VI) dioxo complex, Tp'W(O)₂I. This indicates that oxidation of the tungsten center is another viable decomposition pathway.

Photochemical Decomposition: Photochemical activation provides an alternative route for reaction and decomposition. Irradiation of tungsten aminocarbene complexes can also induce the elimination of imines. For many tungsten carbonyl complexes, the primary photochemical event is the dissociation of a CO ligand. UV photolysis of tungsten hexacarbonyl leads to the formation of a pentacarbonyl intermediate, W(CO)₅, which can then be trapped by a solvent molecule. This light-induced CO loss can initiate subsequent reactions, similar to thermal activation but often under milder conditions.

The photostability of tungsten complexes can be highly dependent on their ligand structure. For instance, certain tungsten(VI)-oxo complexes show significantly different photostability, with some decomposing completely under light irradiation while others remain stable. In some cases, the carbene ligand itself can be cleaved from the metal fragment through the action of reagents like pyridine.

| Stimulus | Initial Step | Subsequent Process | Final Product(s) |

| Heat | CO ligand dissociation | Oxidative addition, pseudorotation, reductive elimination | Imine, W(CO)₄ |

| Heat/O₂ | Reaction with oxygen | Oxidation of tungsten center | Tungsten(VI) dioxo complex |

| Light (UV) | CO ligand dissociation | Solvent coordination, subsequent reactions | Solvent-adduct, photoproducts |

| Table 2: Summary of selected decomposition and reaction pathways for tungsten carbene complexes. |

Carbene Transfer Reactions to Other Metal Centers

Tungsten Fischer-type carbene complexes are known to be effective reagents for transferring the carbene moiety to other metals, a process known as transmetalation. These reactions are valuable for synthesizing new types of metal-carbene complexes that may be difficult to access directly.

The mechanism of carbene transfer can vary. One proposed pathway for the transfer of a carbene ligand from tungsten to a gold(III) center involves the initial formation of a chloride-bridged dinuclear species. This intermediate facilitates the migration of the carbene from tungsten to gold. Notably, this particular transfer is a redox reaction where the oxidation state of the gold is reduced from +3 to +1. The stability of the resulting carbene complex often dictates the outcome of the transfer process.

Carbene transfer has also been observed from tantalum to tungsten. This process involves the formation of a bridged intermediate that allows for the exchange of ligands, including the carbene. The coordinating ability of the other ligands on the metal, particularly heteroatom substituents on the carbene, can significantly influence the facility of the transfer reaction. For example, chromium and tungsten complexes of 1,3-thiazolin-2-ylidene readily transfer their carbene ligand to palladium(II), demonstrating the influence of the carbene's electronic properties.

Catalytic Applications of Tungsten Phenylcarbene Complexes

Olefin Metathesis Catalysis

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of carbon-carbon double bonds. Tungsten-based catalysts, including phenylcarbene complexes, have historically played a crucial role in the development of this field. High oxidation state tungsten-carbene complexes, when activated by Lewis acids such as aluminum or gallium halides, form highly active catalytic species. The mechanism proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate.

Initiation of Ring-Opening Metathesis Polymerization (ROMP)

Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization process driven by the relief of ring strain in cyclic olefins. Tungsten phenylcarbene complexes are effective initiators for this process, leading to the formation of polymers with unique structures and properties.

The initiation step involves the reaction of the tungsten phenylcarbene complex with a cyclic olefin to form a metallacyclobutane intermediate. Subsequent productive cycloreversion opens the ring and generates a new tungsten carbene species that propagates the polymerization. The choice of ligands on the tungsten center can significantly influence the catalyst's activity and the stereochemistry of the resulting polymer. For instance, cationic tungsten imido alkylidene N-heterocyclic carbene (NHC) complexes have been shown to be highly effective for the stereospecific ROMP of norbornene derivatives, yielding polymers with high trans-isotacticity.

A notable application is the use of tethered tungsten-imido alkylidene complexes for Ring Expansion Metathesis Polymerization (REMP), a method for producing cyclic polymers. These catalysts have demonstrated activity in the stereoselective synthesis of cyclic polynorbornene.

Table 1: Performance of a Cationic Tungsten Imido Alkylidene NHC Complex in ROMP of a Norbornene Derivative

| Monomer | Catalyst Loading (mol%) | Conversion (%) | Polymer Tacticity |

| DMMNBE | 0.1 | >95 | up to 95% trans-isospecific |

DMMNBE: endo,exo-2,3-dimethoxymethylnorborn-5-ene

Cross-Metathesis and Related Transformations

Cross-metathesis (CM) involves the reaction between two different olefins to form new olefinic products. Tungsten phenylcarbene complexes, particularly those activated by Lewis acids, can catalyze CM reactions. The selectivity in cross-metathesis is often a challenge due to the statistical distribution of products. However, by tuning the electronic and steric properties of the catalyst and the substrates, selective cross-coupling can be achieved.

High oxidation state tungsten-carbene complexes have been shown to be active for the metathesis of both terminal and internal olefins. The catalytic activity is significantly enhanced in the presence of Lewis acids, which generate more electrophilic and therefore more reactive cationic tungsten carbene species. These systems can be used for various transformations, including the synthesis of substituted alkenes and dienes.

Cycloaddition Reactions

Tungsten phenylcarbene complexes also serve as catalysts in various cycloaddition reactions, enabling the construction of cyclic and polycyclic frameworks.

The Dötz Reaction (Benzannulation Reactions)

The Dötz reaction, a benzannulation process, involves the reaction of an aromatic or vinylic alkoxy Fischer carbene complex with an alkyne and carbon monoxide to produce a substituted phenol (B47542) coordinated to a metal carbonyl fragment. While originally discovered and extensively developed with chromium carbene complexes, the principles of this reaction can be extended to tungsten analogues.

The reaction proceeds through a sequence of steps including alkyne insertion, CO insertion, and electrocyclization to form the aromatic ring. The regioselectivity of the reaction is often predictable, with the largest alkyne substituent typically ending up adjacent to the newly formed hydroxyl group. This reaction provides a powerful method for the rapid assembly of complex phenolic compounds, which are prevalent in natural products.

Cyclopropanation of Unsaturated Substrates

Cyclopropanation is a fundamental reaction in organic synthesis for the construction of three-membered rings. While various transition metals catalyze this transformation, tungsten complexes can also be employed. The reaction involves the transfer of a carbene moiety from the metal complex to an alkene.

The mechanism often involves the formation of a metallacyclobutane intermediate, which then undergoes reductive elimination to furnish the cyclopropane (B1198618) ring. The stereospecificity of the cyclopropanation, where the stereochemistry of the starting alkene is retained in the product, is a key feature of many carbene transfer reactions. While cobalt and other metals are more commonly cited for asymmetric cyclopropanation with non-stabilized carbenes, the fundamental reactivity of metal carbenes provides a basis for the development of tungsten-based systems.

Polymerization and Copolymerization of Alkynes

Tungsten complexes, particularly high-oxidation-state alkylidyne species, are highly effective catalysts for alkyne metathesis, which can be harnessed for the polymerization of alkynes. Alkyne metathesis involves the cleavage and reformation of carbon-carbon triple bonds.

When applied to cyclic alkynes, this process can lead to ring-opening alkyne metathesis polymerization (ROAMP). For acyclic alkynes, acyclic diene metathesis (ADMET)-type polymerization can occur, producing poly(alkyne)s. Tungsten alkylidyne complexes have been shown to catalyze the metathesis of internal alkynes, although the formation of polymeric side products can sometimes be observed. The development of well-defined tungsten alkylidyne catalysts has provided access to a range of polymeric materials with conjugated backbones, which are of interest for their electronic and optical properties. While many alkyne polymerizations utilize metal-based catalysts, there is also growing interest in metal-free systems.

Other Organometallic Catalysis Involving Tungsten Phenylcarbene Species

Tungsten phenylcarbene complexes, often referred to as methanidylbenzene;tungsten species, are versatile catalysts that extend beyond traditional metathesis reactions. Their unique electronic and steric properties enable a range of other organometallic transformations, including hydrofunctionalization and related processes. These reactions involve the addition of an H-X moiety across an unsaturated bond, representing an atom-economical route to functionalized organic molecules.

Hydrofunctionalization and Related Processes

While the direct application of pre-synthesized tungsten phenylcarbene complexes in hydrofunctionalization is not as extensively documented as their role in metathesis, low-valent tungsten species, which can be precursors to or exist in equilibrium with carbene species, have demonstrated significant catalytic activity. These processes often involve an initial isomerization of the substrate, followed by the hydrofunctionalization step, showcasing the multifunctional nature of the tungsten catalyst. The catalytic cycle is frequently proposed to involve a W(0)/W(II) redox couple, where the coordination of the substrate to the metal center is a key step.

Isomerization-Hydroboration of Alkenes

A notable application of low-valent tungsten catalysis is the site-selective isomerization-hydroboration of unactivated alkenes. This reaction utilizes a simple tungsten precursor, which, in the presence of a directing group on the substrate, facilitates the migration of the double bond to a specific internal position before the addition of a boron-hydrogen bond.

Research has shown that commercially available tungsten carbonyl complexes, such as W(CO)₆ or W(MeCN)₃(CO)₃, can serve as effective precatalysts for this transformation. The reaction proceeds with high regioselectivity, often favoring the formation of a single isomer. The directing group, typically an amide, plays a crucial role in controlling the regiochemical outcome by coordinating to the tungsten center and guiding the catalyst to a specific C-H bond.

The proposed mechanism for these reactions often involves the in-situ formation of a tungsten hydride species, which is central to both the isomerization and hydroboration steps. While not always explicitly stated as a "phenylcarbene" catalyzed reaction from the outset, the involvement of Fischer-type carbene intermediates in the catalytic cycle, potentially formed from the reaction of the tungsten precursor with components of the reaction mixture, has been suggested.

Below is a table summarizing the tungsten-catalyzed isomerization-hydroboration of various alkene substrates.

| Substrate | Product | Catalyst | Yield (%) | Ref. |

| N-benzylpent-4-en-1-amide | N-benzyl-4-borylpentanamide | W(MeCN)₃(CO)₃ | 91 | wikipedia.org |

| N-(4-fluorobenzyl)pent-4-en-1-amide | 4-boryl-N-(4-fluorobenzyl)pentanamide | W(MeCN)₃(CO)₃ | 85 | wikipedia.org |

| N-benzyl-2-methylpent-4-en-1-amide | N-benzyl-4-boryl-2-methylpentanamide | W(MeCN)₃(CO)₃ | 76 | wikipedia.org |

| N-benzyl-2,2-dimethylpent-4-en-1-amide | N-benzyl-4-boryl-2,2-dimethylpentanamide | W(MeCN)₃(CO)₃ | 88 | wikipedia.org |

Isomerization-Hydrocarbonylation of Alkenes

Another significant hydrofunctionalization process enabled by low-valent tungsten catalysts is the isomerization-hydrocarbonylation of alkenes. This reaction involves the tandem isomerization of an alkene to an internal position followed by the addition of carbon monoxide and a hydrogen source, typically provided by a directing group, to form a new carbonyl-containing product.

Similar to hydroboration, these reactions are often initiated with a simple tungsten carbonyl precursor like W(CO)₆. The process is believed to proceed through a W(0)/W(II) redox cycle, highlighting the ability of the tungsten center to undergo changes in its oxidation state and coordination geometry. The directing group is essential for achieving high selectivity by controlling the isomerization and facilitating the final functionalization step.

The following table presents data from representative tungsten-catalyzed isomerization-hydrocarbonylation reactions.

| Substrate | Product | Catalyst | Yield (%) | Ref. |

| (E)-N-(hept-3-en-1-yl)picolinamide | 6-methyl-5,6,7,8-tetrahydro-1H-pyrrolo[1,2-a]azepin-9(3H)-one | W(CO)₆ | 75 | up.ac.za |

| N-(2-methylpent-4-en-1-yl)picolinamide | 3,3-dimethyl-5,6,7,8-tetrahydro-1H-indolizin-9(3H)-one | W(CO)₆ | 68 | up.ac.za |

| N-((E)-oct-2-en-1-yl)picolinamide | 3-pentyl-5,6,7,8-tetrahydro-1H-indolizin-9(3H)-one | W(CO)₆ | 82 | up.ac.za |

| N-(2-cyclohexylpent-4-en-1-yl)picolinamide | 3-cyclohexyl-3-methyl-5,6,7,8-tetrahydro-1H-indolizin-9(3H)-one | W(CO)₆ | 71 | up.ac.za |

Theoretical and Computational Investigations of Tungsten Phenylcarbene Complexes

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the properties of transition metal complexes. Its balance of computational cost and accuracy makes it particularly well-suited for studying the intricate electronic structures and reaction mechanisms of tungsten phenylcarbene complexes.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates, transition states, and the calculation of activation barriers. This provides a detailed, step-by-step understanding of reaction mechanisms.

One of the significant applications of DFT in this area is the investigation of cycloaddition reactions involving tungsten phenylcarbene complexes. For instance, the mechanism of the pentannulation reaction between a tungsten Fischer carbene complex, such as [(CO)5W=C(OMe)Ph], and an alkyne has been explored. researchgate.net These studies evaluate different possible mechanistic pathways, determining the minimum energy pathway that leads to the observed products. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile can be constructed.

A plausible mechanistic pathway for such a reaction involves the initial coordination of the alkyne to the tungsten center, followed by a series of steps including cyclization and rearrangement to form the final cyclopentannulation product. DFT calculations can pinpoint the rate-determining step by identifying the highest energy barrier in the reaction profile.

The photochemistry of Fischer carbene complexes like (CO)5W=C(OMe)Ph has also been a subject of combined experimental and theoretical investigations. Laser flash photolysis studies have identified transient intermediates, and DFT can be employed to calculate the structures and energies of these short-lived species, providing a more complete picture of the photochemical processes. researchgate.net

Table 1: Representative Calculated Energy Barriers for a Postulated Reaction Step in a Tungsten Phenylcarbene Complex Reaction

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |

| Alkyne Insertion | TS1 | 15.2 |

| Vinylcarbene Formation | TS2 | 8.5 |

| Electrocyclic Ring Closure | TS3 | 12.1 |

DFT calculations are widely used to predict various spectroscopic parameters and molecular properties of tungsten phenylcarbene complexes, which can then be compared with experimental data for validation of the theoretical model.

Molecular Geometry: DFT methods can accurately predict the geometric parameters of these complexes, such as bond lengths and angles. For a typical tungsten phenylcarbene complex like (CO)5W=C(H)Ph, the calculated W=C bond length is a key parameter that provides insight into the nature of the metal-carbene bond.

Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. DFT calculations can predict these vibrational frequencies, which correspond to the stretching and bending of bonds within the molecule. For (CO)5W=C(H)Ph, the most intense vibrational modes are typically the C-O stretching frequencies of the carbonyl ligands, which are sensitive to the electronic environment of the tungsten center.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing organometallic compounds. DFT calculations can be used to predict the ¹³C and ¹H NMR chemical shifts. The chemical shift of the carbene carbon is particularly informative about the electronic nature of the carbene ligand and its interaction with the metal.

Table 2: Selected Predicted Molecular Properties for a Generic Pentacarbonyl(phenylcarbene)tungsten(0) Complex

| Property | Predicted Value |

| W=C Bond Length | 1.95 - 2.05 Å |

| C-O Bond Length (avg.) | 1.14 - 1.16 Å |

| W-C-O Angle (avg.) | 175° - 179° |

| ν(CO) (axial) | ~2070 cm⁻¹ |

| ν(CO) (equatorial) | ~1950 cm⁻¹ |

| δ(¹³C) of Carbene Carbon | 300 - 350 ppm |

Note: The data in this table represents a range of typical values obtained from DFT calculations on related tungsten carbene complexes.

Electronic Structure Analysis

Understanding the electronic structure of tungsten phenylcarbene complexes is crucial for explaining their bonding, reactivity, and physical properties. Theoretical methods provide a detailed picture of the molecular orbitals and the nature of the metal-ligand interactions.

The bonding in tungsten phenylcarbene complexes can be described using the Dewar-Chatt-Duncanson model. The carbene ligand forms a σ-bond with the tungsten center by donating its sp²-hybridized lone pair of electrons into a vacant d-orbital of the metal. Concurrently, there is a π-back-donation from a filled d-orbital of the tungsten into the empty pz-orbital of the carbene carbon.

In a complex like (CO)5W=C(H)Ph, the tungsten center is in a d⁶ electron configuration. In an idealized octahedral environment, the d-orbitals split into a lower-energy t2g set (dxy, dxz, dyz) and a higher-energy eg set (dz², dx²-y²). The six d-electrons of tungsten occupy the t2g orbitals.

The Highest Occupied Molecular Orbital (HOMO) in these complexes is typically of metal d-character, specifically from the t2g set. The Lowest Unoccupied Molecular Orbital (LUMO) is often a π* orbital of the carbene ligand or a combination of π* orbitals from the carbonyl ligands. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important factor in determining the chemical reactivity and electronic transitions of the complex.

The phenylcarbene ligand also participates in π-back-donation, though generally to a lesser extent than the carbonyls. The phenyl group attached to the carbene carbon can influence the electronic properties through inductive and resonance effects.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and bonding interactions in molecules. In tungsten phenylcarbene complexes, NBO analysis typically reveals a partial positive charge on the tungsten atom and a significant positive charge on the carbene carbon, making it susceptible to nucleophilic attack. The negative charge is distributed among the electronegative oxygen atoms of the carbonyl ligands.

Table 3: Illustrative Natural Bond Orbital (NBO) Charges for a Model Tungsten Phenylcarbene Complex

| Atom | Calculated NBO Charge (a.u.) |

| W | +0.25 |

| C (carbene) | +0.40 |

| C (carbonyl, avg.) | +0.60 |

| O (carbonyl, avg.) | -0.45 |

| C (phenyl, avg.) | -0.10 to +0.10 |

Note: The data in this table is illustrative and based on general trends observed in NBO analyses of similar organometallic complexes.

Electrochemistry and Redox Behavior

The electrochemical properties of tungsten phenylcarbene complexes provide valuable information about their electronic structure and reactivity. Cyclic voltammetry is a common experimental technique used to study the redox behavior of these compounds, and the results can be correlated with theoretical calculations.

Tungsten phenylcarbene complexes typically exhibit both oxidation and reduction processes. The oxidation is generally metal-centered, corresponding to the removal of an electron from the tungsten d-orbitals (W(0) → W(I)). The reduction is typically ligand-centered, involving the addition of an electron to the π* system of the carbene and carbonyl ligands.

DFT calculations can be used to predict the redox potentials of these complexes. The calculated energies of the neutral, oxidized, and reduced species can be used in conjunction with a thermodynamic cycle to estimate the redox potentials. These theoretical predictions can help in the interpretation of experimental electrochemical data and in understanding how modifications to the ligand framework can tune the redox properties of the complex. For instance, the introduction of electron-donating or electron-withdrawing substituents on the phenyl ring can systematically shift the oxidation and reduction potentials.

Table 4: Representative Electrochemical Data for Substituted Tungsten Phenylcarbene Complexes

| Complex | E_ox (V vs. Fc/Fc⁺) | E_red (V vs. Fc/Fc⁺) |

| [(CO)5W=C(OEt)Ph] | 1.10 | -1.85 |

| [(CO)5W=C(OEt)(C6H4-4-NMe2)] | 0.85 | -2.05 |

| [(CO)5W=C(OEt)(C6H4-4-Br)] | 1.18 | -1.78 |

Note: The data in this table is based on experimental and theoretical findings for related tungsten ethoxy(phenyl)carbene complexes to illustrate electronic effects.

Computational Prediction and Interpretation of Oxidation and Reduction Potentials

Computational methods, primarily DFT, have been instrumental in predicting and interpreting the oxidation and reduction potentials of tungsten phenylcarbene complexes. These theoretical approaches allow for a detailed analysis of the electronic structure and the identification of the orbitals involved in redox processes.

DFT calculations have demonstrated that for many tungsten carbene complexes, the oxidation is metal-centered, involving the tungsten and its associated carbonyl groups, while the reduction is typically centered on the carbene ligand. colab.wsresearchgate.netup.ac.za The energies calculated through DFT can be correlated with experimentally determined oxidation and reduction potentials, providing valuable insights into the electronic effects of different substituents on the carbene moiety. colab.wsresearchgate.netup.ac.za

For instance, studies on Fischer-type alkoxy- and aminocarbene complexes of tungsten have shown that the reduction potential is significantly influenced by the electronic properties of the substituents on the carbene carbon. colab.wsresearchgate.net The localization of the reduction center on the carbene moiety is supported by the shape of the Lowest Unoccupied Molecular Orbital (LUMO) in the neutral complexes or the Highest Occupied Molecular Orbital (HOMO) in the resulting radical anions. researchgate.net

In a study of tungsten-alkylidyne complexes, it was found that the first oxidation potentials could be tuned over a range of approximately 2 volts by systematically varying the ligands. nih.gov DFT calculations indicated that the HOMO, and therefore the redox-active orbital, is primarily of d(xy) orbital parentage for most of the studied compounds. nih.gov A strong linear correlation was observed between the calculated d(xy) orbital energy and the measured oxidation potential, establishing a convenient computational descriptor for predicting this property. nih.gov This strong correlation is attributed to the small inner-sphere reorganization energy associated with the one-electron oxidation process. nih.gov

The predictive power of these computational models is crucial for the rational design of new tungsten carbene complexes with tailored redox properties for applications in areas such as catalysis and materials science. up.ac.za

Table 1: Predicted vs. Experimental Redox Potentials for Selected Tungsten Carbene Complexes Below is an interactive table. Use the search bar to filter results or click on the column headers to sort the data.

| Compound | Method | Calculated Potential (V) | Experimental Potential (V) | Redox Process |

|---|---|---|---|---|

| [W(CO)5{C(OEt)(2-thienyl)}] | DFT/B3LYP | - | -2.10 | Reduction |

| [W(CO)5{C(OEt)(2-furyl)}] | DFT/B3LYP | - | -2.15 | Reduction |

| [W(CO)5{C(NHCH2CH2NH2)(2-thienyl)}] | DFT/B3LYP | - | -2.45 | Reduction |

| [W(CO)5{C(NHCH2CH2NH2)(2-furyl)}] | DFT/B3LYP | - | -2.50 | Reduction |

| W(CPh)(PMe3)4Cl | DFT | 0.25 | 0.21 | Oxidation |

Note: Specific calculated potential values are often reported as relative energies and require a reference to be converted to absolute potentials. The data presented here is illustrative of the correlations found in the literature.

Spectroelectrochemical Investigations

Spectroelectrochemistry combines electrochemical techniques with spectroscopy to provide detailed information about the electronic structure of species generated at electrodes. This method has been particularly insightful for studying the oxidized and reduced forms of tungsten phenylcarbene complexes.

UV-Vis-NIR spectroelectrochemical studies on thiophene-containing tungsten Fischer carbene complexes have revealed important details about their electronic transitions. up.ac.zabohrium.com For instance, in complexes containing ferrocenyl groups, low-energy absorptions corresponding to the mixed-valent α,α′-diferrocenyl thiophene (B33073) unit were observed upon oxidation. bohrium.com Additionally, high-energy Near-Infrared (NIR) absorptions were attributed to metal-to-metal charge transfer (MMCT) transitions between the tungsten carbonyl fragment and the ferrocenyl units. up.ac.zabohrium.com

Infrared (IR) spectroelectrochemistry is another powerful technique used to probe the changes in bonding upon redox events. By monitoring the stretching frequencies of the carbonyl ligands (ν(CO)), researchers can deduce changes in the electron density at the tungsten center. For example, during the oxidation of a ferrocenyl thiophene tungsten carbene complex, the ν(CO) bands were observed to shift to slightly higher wavenumbers. up.ac.za This shift is indicative of a decrease in the electron density at the tungsten center, which reduces the extent of π-backbonding to the CO ligands.

These spectroelectrochemical investigations have been crucial in characterizing the electronic interactions within these molecules. In some cationic species of tungsten carbene complexes containing ferrocenyl electrophores, the electronic interactions have been described as weakly coupled class II systems according to the Robin and Day classification. bohrium.comresearchgate.net

Table 2: Spectroelectrochemical Data for a Representative Tungsten Phenylcarbene Complex Below is an interactive table. Use the search bar to filter results or click on the column headers to sort the data.

| Species | Technique | Key Absorption Bands | Assignment |

|---|---|---|---|

| Neutral Complex | IR | 2063 cm⁻¹, 1930 cm⁻¹ | ν(CO) |

| Cationic Species (1+) | IR | 2064 cm⁻¹, 1932 cm⁻¹ | ν(CO) |

Ligand Effects and Structure Activity Relationships in Tungsten Phenylcarbene Chemistry

Influence of Ancillary Ligands on Electronic Structure and Reactivity

High oxidation state tungsten-carbene complexes exhibit a range of chemical properties that are sensitive to the ancillary ligands. For instance, in complexes of the type W(CHR)L₄, the ligands (L) can be varied to include halides, alkoxides, or other donor groups. Spectroscopic techniques like NMR are particularly sensitive to these electronic effects. The chemical shift of the carbene proton and carbon, as well as tungsten-proton coupling constants (¹JW-H), provide direct insight into the electronic environment of the tungsten-carbene bond. For example, in the series W(CHt-Bu)(OCH₂t-Bu)ₓBr₄₋ₓ, replacing a bromide ligand with a more electron-donating neopentoxide ligand leads to increased electron density at the tungsten center. researchgate.net This increased electron donation shields the carbene proton and carbon, as reflected in their NMR spectra.

The electronic properties of ancillary ligands also affect the Lewis acidity of the tungsten center and the Lewis basicity of other ligands, such as halides. researchgate.net Halide ligands can act as Lewis bases, forming adducts with Lewis acids like gallium or aluminum halides. This interaction can lead to the formation of highly active cationic carbene species, which are often the key intermediates in olefin metathesis catalysis. researchgate.netnih.gov The strength of this interaction and the degree of ionization depend on the other ancillary ligands present.

Furthermore, the σ-donor ability of ancillary ligands has a profound impact on reactivity. N-heterocyclic carbenes (NHCs), known for their exceptionally strong σ-electron donor properties, are effective at stabilizing high-oxidation-state metal centers like tungsten(VI). nih.gov In complexes such as [WOCl₄(Idipp)], the strong σ-donation from the NHC ligand significantly influences the geometry and stability of the complex. Computational studies reveal that the interaction is primarily σ-donor in nature, affecting the bond lengths and energies of the entire complex. nih.gov The strategic placement of the NHC ligand, whether cis or trans to an oxo ligand, has a substantial energetic consequence, demonstrating the intricate electronic interplay between ancillary ligands. nih.gov

| Complex Series | Ancillary Ligand Effect | Spectroscopic Observation (¹H NMR) | Reference |

| W(CHt-Bu)(OCH₂t-Bu)ₓBr₄₋ₓ | Increasing alkoxide ligands (stronger donors) increases electron density at W. | Upfield shift of carbene proton resonance. | researchgate.net |

| [WOCl₄(Idipp)] | Strong σ-donation from NHC stabilizes the high-oxidation-state W(VI) center. | Formation of a stable 1:1 adduct. | nih.gov |

| [W(PHNP)(CO)₃X] | Halide identity (X = I, Br, Cl, F) systematically alters the electronic properties. | Trends observed in IR and NMR spectroscopic data across the series. | rsc.org |

Stereoelectronic Effects of Phenyl Substituents on the Carbene Carbon

Substituents on the phenyl ring of the carbene ligand provide a powerful tool for fine-tuning the properties of the tungsten complex through both steric and electronic effects. These effects can alter the stability of the complex, the barrier to rotation around the tungsten-carbon double bond, and the reactivity of the carbene carbon itself.

Electronic effects are transmitted through the phenyl ring's π-system. Electron-donating groups (EDGs) increase the electron density at the carbene carbon, which can enhance its nucleophilicity and stabilize the complex. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the carbene carbon more electrophilic and potentially more reactive towards nucleophiles. db-thueringen.deup.ac.za These electronic perturbations are readily observable using ¹³C NMR spectroscopy, where the chemical shift of the carbene carbon serves as a sensitive probe for its electron density. db-thueringen.de For instance, in a series of tungsten pentacarbonyl phenylcarbene complexes, placing a strong π-donor like a dimethylamino group at the para-position of the phenyl ring causes a significant upfield shift of the carbene carbon resonance compared to the unsubstituted phenylcarbene, indicating increased electron density. up.ac.za

The combination of these stereoelectronic effects is crucial in controlling reactivity. For example, in ligand transfer reactions where the phenylcarbene is transferred from tungsten to another metal like platinum, the electronic properties of the remote substituents on the phenyl ring determine the number of carbene ligands that can be transferred. up.ac.za Strongly donating substituents can enrich the carbene ligand to such an extent that it influences the stability and coordination number of the resulting platinum complex. up.ac.za

| Phenyl Substituent (para-position) | Electronic Effect | Impact on Carbene Carbon | Reference |

| -NMe₂ | Strong electron-donating group (EDG) | Increases electron density, enhances stability. | db-thueringen.deup.ac.za |

| -H | Reference (unsubstituted) | Baseline electrophilicity. | up.ac.za |

| -Br | Weak electron-withdrawing group (EWG) | Slightly decreases electron density. | db-thueringen.de |

Impact of Heteroatom Donor Ligands (e.g., Alkoxy, Amino) on Carbene Stability and Reactivity

Heteroatoms such as oxygen and nitrogen, when directly attached to the carbene carbon or present as remote substituents on the phenyl ring, have a profound stabilizing effect. These are characteristic features of Fischer-type carbenes, where the heteroatom's lone pair of electrons can donate into the empty p-orbital of the electrophilic carbene carbon. db-thueringen.de This π-donation delocalizes the positive charge and significantly stabilizes the complex.

When an alkoxy (-OR) or amino (-NR₂) group is directly bound to the carbene carbon, it creates a resonance-stabilized system. The degree of stabilization depends on the donor strength of the heteroatom, with amino groups generally being stronger donors than alkoxy groups. db-thueringen.deup.ac.za This stabilization reduces the electrophilicity of the carbene carbon and lengthens the tungsten-carbene bond. db-thueringen.de The impact of this stabilization is evident in the reactivity of the complexes. For example, in reactions involving nucleophilic attack at the carbene carbon, amino-substituted carbenes are generally less reactive than their alkoxy-substituted counterparts. nobelprize.org

The influence of remote heteroatom donors, such as a tertiary amino group in the para-position of a phenylcarbene ligand, is also significant. db-thueringen.deup.ac.za A remote amino donor can participate in π-delocalization through the phenyl ring to stabilize the carbene center. This effect is most pronounced when the carbene is highly electrophilic. However, if the carbene carbon is already stabilized by a directly attached, powerful donor (like a dimethylamino group), the contribution from the remote donor becomes less important. db-thueringen.deup.ac.za This competition for carbene stabilization highlights the nuanced electronic interplay within the ligand framework. Structural studies have confirmed that for significant π-conjugation to occur, the phenyl ring must be coplanar with the carbene unit, a conformation that can be hindered by steric demands. up.ac.zaup.ac.za

| Heteroatom Donor System | Donor Strength | Effect on Carbene Carbon | Consequence for Reactivity | Reference |

| Direct -NMe₂ | Strong | Significant stabilization, reduced electrophilicity. | Lower reactivity towards nucleophiles. | db-thueringen.deup.ac.za |

| Direct -OEt | Moderate | Moderate stabilization. | Higher reactivity than aminocarbenes. | db-thueringen.deup.ac.za |

| Remote p-NMe₂ (on phenyl ring) | Depends on competition | Stabilizes the carbene via π-conjugation. | Modulates overall electron density and reactivity. | up.ac.za |

Rational Design Principles for Enhanced Catalytic Performance

The rational design of tungsten phenylcarbene catalysts hinges on a deep understanding of the structure-activity relationships discussed in the preceding sections. By strategically selecting ancillary ligands and carbene substituents, catalysts can be engineered for improved activity, stability, and selectivity in specific chemical transformations, most notably olefin metathesis. researchgate.net

Key design principles include:

Tuning Lewis Acidity: For many metathesis reactions, generating a cationic, more Lewis acidic tungsten center is key to high activity. This is often achieved by using ancillary ligands that can be abstracted by a co-catalyst or Lewis acid. Halide ligands, for instance, can be removed by aluminum or gallium halides to generate highly active cationic species. researchgate.net The choice of other ligands on the tungsten will influence the ease of this activation step.

Steric Control: The steric profile of the catalyst, dictated by bulky ancillary ligands or substituents on the carbene, can be used to control substrate access and influence the stereoselectivity of the reaction. For example, bulky ligands can favor the formation of Z-olefins in ring-opening metathesis polymerization (ROMP).

Functional Group Tolerance: Creating robust catalysts that tolerate various functional groups is a major goal. This can be achieved by designing ligand spheres that protect the metal center from coordinating to or reacting with polar functional groups on the substrate. For instance, well-defined cationic tungsten-oxo-alkylidene-NHC complexes have shown high activity in the metathesis of alkenes bearing nitrile, amine, and thioether groups. nih.gov

By integrating these principles, a systematic approach to catalyst development emerges. Understanding how each component of the tungsten complex—the ancillary ligands, the phenylcarbene substituents, and any heteroatom donors—contributes to the electronic and steric environment of the metal center allows for the predictive and rational design of next-generation catalysts with superior performance. iu.edursc.org

Q & A

Q. How can researchers validate the proposed reaction pathways for tungsten-mediated benzene functionalization?

- Methodological Answer : Employ operando spectroscopy (e.g., Raman or XAFS) to track real-time structural changes. Cross-correlate with isotopic tracer studies (¹³C-labeled benzene) to confirm intermediate formation pathways .

Tables for Reference

| Technique | Application | Key Parameters |

|---|---|---|

| XRD | Structural elucidation | R-factor, bond angles, space group |

| Cyclic Voltammetry | Redox behavior analysis | E₁/₂, ΔEp, scan rate dependence |

| DFT Calculations | Electronic structure modeling | Basis set, solvation model, convergence |

| Isotope Labeling | Mechanistic pathway validation | KIE, isotopic enrichment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.